molecular formula C25H28N2O3S B11643527 ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11643527
M. Wt: 436.6 g/mol
InChI Key: SRPNNKWTLULSNB-YKXMXDARSA-N
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Description

Ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Substitution Reactions:

    Amination: The 2-position of the thiophene ring is aminated using 4-methylaniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylidene groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activities are of interest in drug discovery and development. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the diethylamino and benzylidene groups suggests possible interactions with biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other materials. Its structural features make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the thiophene ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds. The presence of the diethylamino group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C25H28N2O3S/c1-5-27(6-2)20-14-10-18(11-15-20)16-21-23(28)22(25(29)30-7-3)24(31-21)26-19-12-8-17(4)9-13-19/h8-16,28H,5-7H2,1-4H3/b21-16-,26-24?

InChI Key

SRPNNKWTLULSNB-YKXMXDARSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O

Origin of Product

United States

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